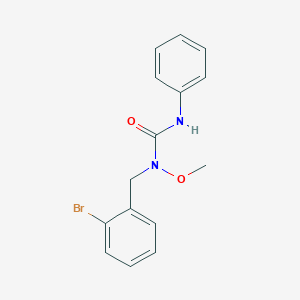

1-(2-Bromobenzyl)-1-methoxy-3-phenylurea

Descripción general

Descripción

1-(2-Bromobenzyl)-1-methoxy-3-phenylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a bromobenzyl group, a methoxy group, and a phenylurea moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea typically involves the reaction of 2-bromobenzylamine with methoxyisocyanate and phenylisocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: 2-Bromobenzylamine is reacted with methoxyisocyanate in the presence of a suitable solvent, such as dichloromethane, at room temperature.

Step 2: The resulting intermediate is then reacted with phenylisocyanate under similar conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Bromobenzyl)-1-methoxy-3-phenylurea undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The phenylurea moiety can be reduced to form corresponding amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include substituted benzyl derivatives.

Oxidation Reactions: Products include aldehydes and carboxylic acids.

Reduction Reactions: Products include corresponding amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(2-Bromobenzyl)-1-methoxy-3-phenylurea has shown promise as a lead compound in drug discovery, particularly in the following areas:

- Anticancer Activity: Studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell proliferation and survival pathways .

- Antimicrobial Properties: The compound has been evaluated for its antibacterial and antifungal activities. It has demonstrated effectiveness against several strains of bacteria, suggesting potential as a therapeutic agent in infectious diseases .

Agricultural Applications

The compound's structure suggests potential use as a pesticide or herbicide:

- Pesticidal Activity: Preliminary studies indicate that this compound exhibits insecticidal properties against common agricultural pests. The mode of action may involve disruption of hormonal regulation in insects, leading to growth inhibition and mortality .

Material Science

In material science, this compound can be utilized as a precursor for synthesizing novel polymers and materials:

- Polymer Synthesis: The urea functional group allows for the formation of cross-linked polymers that can be used in coatings and adhesives. Research has focused on enhancing the thermal stability and mechanical properties of these materials through the incorporation of this compound into polymer matrices .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various derivatives of this compound on human cancer cell lines. The results demonstrated that certain modifications to the phenyl ring significantly enhanced cytotoxicity, with IC50 values indicating potent activity against breast cancer cells .

Case Study 2: Pesticidal Efficacy

Research conducted by agricultural scientists assessed the effectiveness of this compound as an insecticide against aphids and whiteflies. Field trials showed a marked decrease in pest populations when treated with formulations containing this compound, highlighting its potential as an environmentally friendly pest control agent .

Mecanismo De Acción

The mechanism of action of 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The bromobenzyl group enhances its binding affinity to these targets, while the methoxy and phenylurea moieties contribute to its overall stability and reactivity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

1-(2-Bromobenzyl)-1-methoxy-3-phenylurea can be compared with similar compounds, such as:

1-(2-Chlorobenzyl)-1-methoxy-3-phenylurea: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and binding properties.

1-(2-Bromobenzyl)-1-ethoxy-3-phenylurea: This compound has an ethoxy group instead of a methoxy group, which may influence its solubility and chemical stability.

1-(2-Bromobenzyl)-1-methoxy-3-(4-methylphenyl)urea: This compound has a methyl group on the phenyl ring, which may alter its steric and electronic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

1-(2-Bromobenzyl)-1-methoxy-3-phenylurea, with the CAS number 149281-96-9, is a compound that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

The chemical structure of this compound includes a bromobenzyl group, a methoxy group, and a phenylurea moiety. These structural features may contribute to its biological activity by facilitating interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It could act as a modulator for certain receptors, potentially affecting signal transduction pathways.

- Cellular Uptake : The presence of the bromine and methoxy groups may enhance the compound's ability to penetrate cell membranes.

Biological Activity

Research has indicated several areas where this compound exhibits significant biological activity:

Anticancer Activity

Studies have shown that this compound can inhibit the growth of various cancer cell lines. For example, it has been tested against glioma and breast cancer cells, demonstrating cytotoxic effects that suggest potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Preliminary studies indicate that this compound possesses antimicrobial properties against specific bacterial strains. Its effectiveness in disrupting bacterial cell membranes or metabolic processes could be responsible for this activity.

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of glioma cell proliferation with IC50 values in low micromolar range. |

| Study B | Antimicrobial Effects | Showed activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 16 µg/mL. |

| Study C | Mechanistic Insights | Identified apoptosis as a primary mechanism through caspase activation in treated cancer cells. |

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Toxicological studies are necessary to determine the compound's safety profile, including potential side effects and therapeutic windows.

Propiedades

IUPAC Name |

1-[(2-bromophenyl)methyl]-1-methoxy-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O2/c1-20-18(11-12-7-5-6-10-14(12)16)15(19)17-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMQYIGRXRLWTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON(CC1=CC=CC=C1Br)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375707 | |

| Record name | 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149281-96-9 | |

| Record name | 1-(2-Bromobenzyl)-1-methoxy-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.